molecular formula C17H19N3S B14186694 4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanethioamide CAS No. 923291-73-0

4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanethioamide

Cat. No.: B14186694
CAS No.: 923291-73-0
M. Wt: 297.4 g/mol
InChI Key: HEORVSCPSHSMSF-UHFFFAOYSA-N
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Description

4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanethioamide is a synthetic organic compound that features a pyrrole ring, a cyano group, and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanethioamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Thioamide Group: The thioamide group can be attached through a reaction with a suitable thioamide reagent.

    Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the thioamide group.

    Reduction: Reduction reactions could target the cyano group or the thioamide group.

    Substitution: Various substitution reactions could occur, especially at the aromatic ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for potential pharmacological properties such as anti-inflammatory or anticancer activity.

Medicine

    Drug Development: Explored as a lead compound for the development of new therapeutic agents.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanethioamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanamide: Similar structure but with an amide group instead of a thioamide group.

    4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanamine: Similar structure but with an amine group instead of a thioamide group.

Uniqueness

The presence of the thioamide group in 4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanethioamide may confer unique chemical reactivity and biological activity compared to its analogs with amide or amine groups. This could make it particularly valuable in specific applications where these properties are advantageous.

Properties

CAS No.

923291-73-0

Molecular Formula

C17H19N3S

Molecular Weight

297.4 g/mol

IUPAC Name

4-(2-cyanopyrrol-1-yl)-N-(2-phenylethyl)butanethioamide

InChI

InChI=1S/C17H19N3S/c18-14-16-8-4-12-20(16)13-5-9-17(21)19-11-10-15-6-2-1-3-7-15/h1-4,6-8,12H,5,9-11,13H2,(H,19,21)

InChI Key

HEORVSCPSHSMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)CCCN2C=CC=C2C#N

Origin of Product

United States

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